Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxy group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate can be synthesized through several methods. One common approach involves the esterification of (6S)-6-hydroxy-6-phenylhex-3-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of brominated aromatic compounds.
Scientific Research Applications
Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The phenyl group can engage in π-π interactions, affecting the compound’s binding affinity to certain receptors.
Comparison with Similar Compounds
Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate can be compared with other esters like ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound has additional functional groups that enhance its reactivity and potential applications. Similar compounds include:
Ethyl acetate: A simpler ester used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Another ester with a phenyl group, used in fragrances.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
652993-72-1 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-9,13,15H,2,10-11H2,1H3/t13-/m0/s1 |
InChI Key |
SGJSDHSNWUJVSV-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)CC=CC[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)CC=CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.